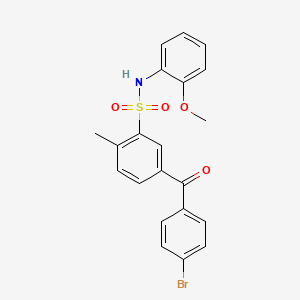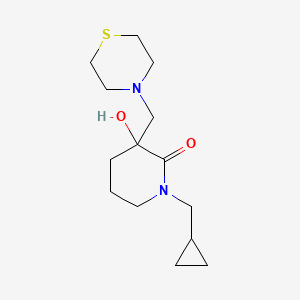
ethyl 4-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as EPPC and belongs to the piperidinecarboxylate class of compounds. The synthesis of EPPC involves the reaction of 4-piperidinecarboxylic acid with 2-phenylethylamine, pyridine-3-methanol, and ethyl chloroformate.
作用机制
The mechanism of action of EPPC is not fully understood, but it is believed to involve the modulation of neurotransmitter levels in the brain. EPPC has been shown to inhibit the reuptake of serotonin and norepinephrine, which leads to increased levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is believed to be responsible for the therapeutic effects of EPPC.
Biochemical and Physiological Effects
EPPC has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, EPPC has been shown to have antioxidant properties. Studies have also shown that EPPC can reduce inflammation and oxidative stress, which are believed to play a role in the development of various diseases.
实验室实验的优点和局限性
One advantage of EPPC is that it is relatively easy to synthesize and purify. This makes it a useful compound for laboratory experiments. However, there are also limitations to the use of EPPC in laboratory experiments. One limitation is that it can be difficult to determine the optimal dosage of EPPC for a given experiment. Additionally, EPPC may have different effects in different animal models, which can make it challenging to extrapolate results to humans.
未来方向
There are several potential future directions for research on EPPC. One area of research is the development of EPPC derivatives with improved therapeutic properties. Another area of research is the investigation of the potential of EPPC as a treatment for other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of EPPC and its potential side effects.
合成方法
The synthesis of EPPC involves a multistep process that starts with the reaction of 4-piperidinecarboxylic acid with 2-phenylethylamine to form 4-(2-phenylethyl)piperidine. This intermediate is then reacted with pyridine-3-methanol and ethyl chloroformate to form EPPC. The reaction is typically carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The yield of EPPC can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant ratios.
科学研究应用
EPPC has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research is the development of EPPC as a potential treatment for depression. Studies have shown that EPPC can increase the levels of neurotransmitters such as serotonin and norepinephrine in the brain, which are known to play a role in regulating mood. Other studies have investigated the potential of EPPC as a treatment for neuropathic pain, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
ethyl 4-(2-phenylethyl)-1-(pyridin-3-ylmethyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-2-26-21(25)22(11-10-19-7-4-3-5-8-19)12-15-24(16-13-22)18-20-9-6-14-23-17-20/h3-9,14,17H,2,10-13,15-16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVUHKZSTYJJHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CN=CC=C2)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(2-phenylethyl)-1-(3-pyridinylmethyl)-4-piperidinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{4-[(4-fluorophenyl)acetyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B6086982.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
![N-(4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6087016.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)
![ethyl 4-[(1-benzyl-3-oxo-2-piperazinyl)acetyl]-1-piperazinecarboxylate](/img/structure/B6087031.png)

![2-(4-{[methyl(1,3-thiazol-2-ylmethyl)amino]methyl}phenyl)-6-(3-pyridinyl)-4(3H)-pyrimidinone](/img/structure/B6087039.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B6087042.png)
![1-(4,6-dimethyl-2-pyrimidinyl)-3-methyl-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6087066.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-3-methyl-N-[2-(1-piperidinyl)ethyl]butanamide](/img/structure/B6087074.png)

![3-(4-chlorophenyl)-7-[2-(1H-imidazol-5-yl)ethyl]-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6087080.png)
